6-Bromo-3-chloro-2-nitrophenol
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Overview
Description
6-Bromo-3-chloro-2-nitrophenol is an aromatic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method involves the nitration of 2-bromophenol followed by chlorination. The nitration step is carried out using concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The subsequent chlorination is performed using chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-nitrophenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (nitro, bromo, and chloro) that influence the reactivity of the aromatic ring.
Nucleophilic Aromatic Substitution (NAS): The presence of halogens makes the compound susceptible to NAS reactions, where nucleophiles can replace the halogen atoms under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Chlorination: Chlorine gas or thionyl chloride.
Reduction: Hydrogen gas with a catalyst or metal hydrides.
NAS: Strong nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed
Reduction: Formation of 6-Bromo-3-chloro-2-aminophenol.
NAS: Formation of substituted phenols depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-chloro-2-nitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The halogen atoms influence the compound’s reactivity and binding affinity to various enzymes and receptors . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
6-Bromo-3-chloro-2-nitrophenol can be compared with other halogenated nitrophenols such as:
- 2-Bromo-4-nitrophenol
- 2-Chloro-4-nitrophenol
- 2,6-Dichloro-4-nitrophenol
These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of bromine, chlorine, and nitro groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .
Properties
Molecular Formula |
C6H3BrClNO3 |
---|---|
Molecular Weight |
252.45 g/mol |
IUPAC Name |
6-bromo-3-chloro-2-nitrophenol |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-2-4(8)5(6(3)10)9(11)12/h1-2,10H |
InChI Key |
IAFPIQCKHQCCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
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